1,3-Dimethylimidazolium
Overview
Description
1,3-Dimethylimidazolium is a five-membered ring aromatic cation composed of two nitrogen atoms and three carbon atoms, with methyl groups substituted at positions 1 and 3 of the nitrogen atoms . It is a solvent within the imidazole-based class of ionic liquids (ILs) .
Synthesis Analysis
The synthesis of this compound salts has been reported by the reaction of 1,3-dialkylimidazolium-2-carboxylate zwitterions with protic acids . Another study showed that this compound-2-carboxylate is formed in good yield, rather than the anticipated organic salt, this compound methyl carbonate, as the reaction product resulting from both N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods such as Car–Parrinello approach , and it was found that the electric dipole moments of cations and anions are characterized by large fluctuations .
Chemical Reactions Analysis
The reaction of this compound dimethylphosphate with elemental sulfur has been studied, and it was found that the reaction is accompanied by the opening of the S8 ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed. It was found that these ionic liquids have higher electrical conductivity and wider electrochemical windows than many other 1-alkyl-3-methylimidaozlium-based ionic liquids with the same anions .
Scientific Research Applications
Structural Studies : 1,3-Dimethylimidazolium chloride, a model room temperature ionic liquid, has been structurally characterized using neutron diffraction. This study found significant charge ordering in the liquid, resembling the order found in its solid state, dominated by hydrogen-bonding interactions (Hardacre et al., 2003).
Imaging Techniques : Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) used this compound derivatives for in-situ distribution analysis of secondary metabolites in Maca(Lepdium meyenii) root, demonstrating their potential in medicinal plant research (Mi et al., 2020).
Ionic Liquid Synthesis : Research on this compound-2-carboxylate, an ionic liquid precursor, revealed insights into its synthesis and structural properties. This compound's formation demonstrated the potential for new green methodologies in synthesizing ionic liquids (Holbrey et al., 2003).
Thermal Stability Analysis : The thermal stability of this compound nitrate, an ionic liquid, was assessed using thermal analysis technology, highlighting its importance in the petrochemical industry and safety considerations (Liu & Zhang, 2019).
Molecular Interaction Studies : A study on the liquid structure of this compound bis[(trifluoromethyl)sulfonyl]amide provided insights into molecular interactions in ionic liquids, especially regarding charge ordering and ion separation (Deetlefs et al., 2006).
Safety and Hazards
Future Directions
Future research on 1,3-Dimethylimidazolium is likely to focus on its potential applications. For example, this compound-based ionic liquids show promise as electrolytes because of their special cation structure . Moreover, the organic structure-directing agent 2-isopropyl-1,3-dimethylimidazolium (2iPr13DMI) can produce up to seven different zeolite phases depending on water concentration, the presence of inorganic impurities, crystallization temperature and time, and germanium molar fraction .
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVRUQBMAZRKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048095 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45470-32-4 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.